molecular formula C18H13FN4OS B6620429 7-fluoro-2-methyl-N-[4-(1H-pyrrol-2-yl)-1,3-thiazol-2-yl]quinoline-4-carboxamide

7-fluoro-2-methyl-N-[4-(1H-pyrrol-2-yl)-1,3-thiazol-2-yl]quinoline-4-carboxamide

Cat. No.: B6620429
M. Wt: 352.4 g/mol
InChI Key: PKKMMBOBDZQXNA-UHFFFAOYSA-N
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Description

7-fluoro-2-methyl-N-[4-(1H-pyrrol-2-yl)-1,3-thiazol-2-yl]quinoline-4-carboxamide is a complex organic compound that features a quinoline core substituted with a fluoro group, a methyl group, and a carboxamide group

Properties

IUPAC Name

7-fluoro-2-methyl-N-[4-(1H-pyrrol-2-yl)-1,3-thiazol-2-yl]quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN4OS/c1-10-7-13(12-5-4-11(19)8-15(12)21-10)17(24)23-18-22-16(9-25-18)14-3-2-6-20-14/h2-9,20H,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKKMMBOBDZQXNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=CC(=CC2=N1)F)C(=O)NC3=NC(=CS3)C4=CC=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-fluoro-2-methyl-N-[4-(1H-pyrrol-2-yl)-1,3-thiazol-2-yl]quinoline-4-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the quinoline core, followed by the introduction of the fluoro and methyl groups. The carboxamide group is then introduced through an amide coupling reaction. The pyrrole and thiazole rings are incorporated through cyclization reactions involving appropriate precursors .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. Catalysts and reagents are selected to minimize side reactions and improve the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

7-fluoro-2-methyl-N-[4-(1H-pyrrol-2-yl)-1,3-thiazol-2-yl]quinoline-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new substituents .

Scientific Research Applications

7-fluoro-2-methyl-N-[4-(1H-pyrrol-2-yl)-1,3-thiazol-2-yl]quinoline-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-fluoro-2-methyl-N-[4-(1H-pyrrol-2-yl)-1,3-thiazol-2-yl]quinoline-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact mechanism depends on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-fluoro-2-methyl-N-[4-(1H-pyrrol-2-yl)-1,3-thiazol-2-yl]quinoline-4-carboxamide is unique due to its combination of a quinoline core with fluoro, methyl, carboxamide, pyrrole, and thiazole groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

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